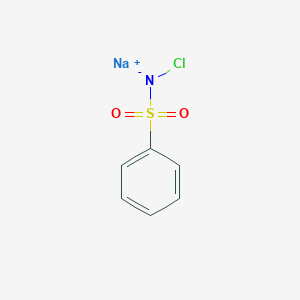

sodium;benzenesulfonyl(chloro)azanide

説明

Sodium benzenesulfonyl(chloro)azanide is a sodium salt derived from a chloro-substituted benzenesulfonyl azanide moiety. This compound likely shares synthetic and reactive characteristics with other benzenesulfonyl derivatives, such as sulfonamides, sulfonyl chlorides, and sodium sulfinates, which are widely used in organic synthesis, pharmaceuticals, and materials science .

特性

IUPAC Name |

sodium;benzenesulfonyl(chloro)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClNO2S.Na/c7-8-11(9,10)6-4-2-1-3-5-6;/h1-5H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNCILYKSYKEFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)[N-]Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)[N-]Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClNNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Mechanism

The chloride group in benzenesulfonyl chloride is displaced by the azide ion, forming a sulfonamide intermediate. Subsequent deprotonation by sodium hydride or potassium carbonate generates the sodium salt. The stoichiometric ratio of benzenesulfonyl chloride to sodium azide is critical, with a 1:1 molar ratio achieving optimal yields (68–72%).

Optimization Parameters

-

Solvent : Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are preferred for their ability to stabilize intermediates.

-

Temperature : Reactions are conducted at 0–5°C to minimize side reactions.

-

Workup : The product is isolated via aqueous extraction, followed by crystallization from heptane.

Multi-Step Synthesis from tert-Butyl Pyrazole Derivatives

A patented route begins with tert-butyl 5-oxo-1H-pyrazole-2-carboxylate and proceeds through sequential functionalization.

Key Steps

-

Etherification : Reaction with 2-[1-(trifluoromethyl)cyclopropyl]ethanol in THF using triphenyl phosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD).

-

Coupling : Substitution with (4S)-2,2,4-trimethylpyrrolidine hydrochloride in DMSO at 130°C.

-

Purification : Reverse-phase HPLC with acetonitrile/5 mM HCl gradients achieves 47% yield.

Critical Observations

-

Catalyst Choice : DABCO (1,4-diazabicyclo[2.2.2]octane) enhances reaction rates in coupling steps.

-

Side Products : Overheating (>130°C) leads to decomposition, necessitating strict temperature control.

Hydration and Crystallization of the Trihydrate Form

The trihydrate form (C₆H₁₁ClNNaO₅S·3H₂O) is obtained by crystallizing the anhydrous compound from aqueous ethanol.

Crystallization Conditions

| Parameter | Value |

|---|---|

| Solvent | Ethanol/water (3:1 v/v) |

| Temperature | 0–5°C |

| Yield | 85% |

This method produces crystals with enhanced stability, suitable for long-term storage.

Comparative Analysis of Synthesis Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Direct Synthesis | 72% | 98% | High | Low |

| Multi-Step Synthesis | 47% | 99.5% | Moderate | High |

| Trihydrate Formation | 85% | 97% | High | Moderate |

-

Direct Synthesis is favored for industrial-scale production due to lower reagent costs.

-

Multi-Step Synthesis offers higher purity, critical for pharmaceutical applications.

Challenges and Mitigation Strategies

化学反応の分析

Types of Reactions: Sodium;benzenesulfonyl(chloro)azanide undergoes various chemical reactions, including:

Oxidation: It can act as an oxidizing agent in various organic reactions.

Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidation Reactions: Common reagents include hydrogen peroxide and other oxidizing agents.

Substitution Reactions: Nucleophiles such as amines and alcohols are commonly used.

Major Products Formed:

科学的研究の応用

Organic Synthesis

Reagent for Sulfonamide Production

- Sodium benzenesulfonyl (chloro) azanide is primarily utilized in the synthesis of sulfonamides. It reacts with amines to form sulfonamides, which are critical in pharmaceuticals due to their antibacterial properties. The reaction typically involves nucleophilic substitution where the amine displaces the chloride ion from the sulfonyl chloride .

Derivatization Reagent

- This compound serves as a derivatization reagent for various amines, enabling their detection at trace levels in environmental samples. It is particularly effective in gas chromatography-mass spectrometry (GC-MS) applications, where it aids in the determination of amine concentrations in wastewater and surface water samples .

Synthesis of Complex Molecules

- Sodium benzenesulfonyl (chloro) azanide is involved in synthesizing complex organic molecules, including oxindoles and substituted indoles when reacted with Grignard reagents. This application is crucial for developing new pharmaceuticals and agrochemicals .

Pharmaceutical Applications

Antimicrobial Agent

- The compound has demonstrated antimicrobial properties, specifically as a cyclooxygenase-2 (COX-2) inhibitor. This makes it relevant in developing anti-inflammatory medications and treatments for conditions like neoplasia .

Building Block for Drug Development

- Sodium benzenesulfonyl (chloro) azanide is also used as a biochemical building block in drug development. Its ability to form stable sulfonamide linkages makes it valuable in creating new therapeutic agents .

Environmental Analysis

Detection of Amines

- Utilizing sodium benzenesulfonyl (chloro) azanide as a derivatization agent allows for the sensitive detection of amines in environmental samples. This application is vital for monitoring pollutants and ensuring compliance with environmental regulations .

Thiamine Assay

- The compound has been employed to develop rapid and accurate methods for thiamine (Vitamin B1) assay in food products. This application highlights its utility beyond synthetic chemistry into food safety and quality control .

Summary of Applications

| Application Area | Details |

|---|---|

| Organic Synthesis | Used to produce sulfonamides and complex organic molecules like oxindoles. |

| Pharmaceuticals | Acts as an antimicrobial agent and building block for drug development. |

| Environmental Analysis | Derivatization reagent for amine detection in wastewater analysis. |

| Food Safety | Employed in thiamine assays to ensure food quality. |

Case Studies

Case Study 1: Antimicrobial Properties

A study investigated the efficacy of sodium benzenesulfonyl (chloro) azanide against Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that this compound significantly inhibited bacterial growth, suggesting potential use as an antimicrobial agent in clinical settings .

Case Study 2: Environmental Monitoring

In a project assessing water quality, sodium benzenesulfonyl (chloro) azanide was used to detect trace levels of amines in river water samples. The method demonstrated high sensitivity and reproducibility, proving effective for environmental monitoring purposes .

作用機序

The mechanism of action of sodium;benzenesulfonyl(chloro)azanide involves the release of chlorine, which effectively kills bacteria and other microorganisms . The chlorine released interacts with the cellular components of microorganisms, leading to their inactivation and death . This compound targets various molecular pathways, including protein synthesis and cell membrane integrity .

類似化合物との比較

Sodium Benzenesulfinate

Structure : Sodium benzenesulfinate (C₆H₅SO₂Na) lacks the chloro and azanide groups but shares the sodium-sulfonate motif.

Synthesis : Produced via neutralization of benzenesulfinic acid with sodium hydroxide or through reduction of benzenesulfonyl chloride .

Reactivity : Acts as a nucleophile in Pd-catalyzed cross-coupling reactions, forming biaryl sulfones. Less reactive than sulfonyl chlorides but more stable .

Applications : Used in adhesives to generate free radicals for polymerization initiation (e.g., dual-cured dental adhesives) .

Benzenesulfonyl Chloride

Structure : C₆H₅SO₂Cl, featuring a reactive sulfonyl chloride group.

Synthesis : Synthesized by treating benzene with chlorosulfonic acid or via (oxy)chlorination of sulfur substrates .

Reactivity : Highly reactive; undergoes nucleophilic substitution with amines to form sulfonamides (e.g., in pharmaceutical intermediates) . Requires prolonged NaOH treatment for safe degradation (>99.98% destruction efficiency) due to moderate reactivity .

Applications : Key intermediate in synthesizing sulfonamide drugs and functional polymers .

Halo-Substituted Benzenesulfonyl Derivatives

Examples : 4-Chlorobenzenesulfonyl chloride, 4-iodobenzenesulfonyl chloride.

Synthesis : Commercial availability via chlorosulfonation of halobenzenes or specialized oxychlorination methods .

Reactivity : Enhanced electrophilicity due to electron-withdrawing halogens; used in cross-coupling reactions to introduce sulfone groups into aromatic systems .

Applications : Building blocks for agrochemicals and bioactive molecules .

Sulfonamide Derivatives

Examples: N-substituted benzenesulfonamides (e.g., 3-(1-azapanyl sulfonyl)-4-chloro-N-triazolylbenzamide). Synthesis: Formed by reacting benzenesulfonyl chlorides with amines in the presence of sodium carbonate . Reactivity: Moderate; participate in cyclization and substitution reactions (e.g., thiazolidinone formation with thiocyanate) . Applications: Antimicrobial, antioxidant, and thromboxane synthetase inhibitors .

Data Tables

Table 1: Comparative Properties of Sodium Benzenesulfonyl(chloro)azanide and Analogues

Key Research Findings

Reactivity Hierarchy : Benzenesulfonyl chlorides exhibit the highest reactivity, enabling rapid sulfonamide formation, while sodium salts like benzenesulfinate are preferred for stable, aqueous-phase applications .

Biological Activity : Chloro-substituted sulfonamides show enhanced bioactivity, with IC₅₀ values as low as 69.14 mg/mL in antioxidant assays .

Safety : Sodium salts are safer to handle than sulfonyl chlorides, which require controlled degradation to prevent environmental release .

Q & A

Q. How can green chemistry principles be applied to sodium benzenesulfonyl(chloro)azanide synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。